2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone
Overview
Description
2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group, a pyridazinone core, and a fluoro-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane under basic conditions.
Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base to introduce the chlorophenyl group.
Formation of the Pyridazinone Core: This involves the cyclization of a hydrazine derivative with a diketone or ketoester under acidic or basic conditions.
Introduction of the Fluoro-Methoxyphenyl Moiety: This step typically involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the aromatic ring, followed by methoxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone core, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydroxyl derivatives of the pyridazinone core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of piperazine derivatives.
Biochemistry: It serves as a tool to study enzyme inhibition and receptor binding.
Industrial Chemistry: The compound’s derivatives are explored for their potential use in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and leading to changes in neurotransmitter release and signal transduction pathways. This can result in various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities.
Comparison with Similar Compounds
Similar Compounds
2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone: Similar structure but lacks the fluorine atom.
2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone: Similar structure but lacks the chlorine atom.
2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-hydroxyphenyl)-3(2H)-pyridazinone: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of both the chlorophenyl and fluoro-methoxyphenyl groups in 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone imparts unique pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O3/c1-32-21-14-17(25)4-7-19(21)20-8-9-22(30)29(26-20)15-23(31)28-12-10-27(11-13-28)18-5-2-16(24)3-6-18/h2-9,14H,10-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLZDANSHVFWLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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